Product packaging for Monosodium Glucuronate(Cat. No.:CAS No. 7182-77-6)

Monosodium Glucuronate

Cat. No.: B1260174
CAS No.: 7182-77-6
M. Wt: 216.12 g/mol
InChI Key: WNFHGZLVUQBPMA-JSCKKFHOSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium glucuronate, the sodium salt of D-glucuronic acid with the molecular formula C6H9NaO7, is a key biochemical for life science research . Its primary research value stems from its role as a precursor to UDP-glucuronic acid, a critical substrate for the glucuronidation metabolic pathway . Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major Phase II detoxification process in the liver and other tissues, converting lipophilic endobiotics and xenobiotics into water-soluble glucuronides for excretion . This makes sodium glucuronate a vital compound for investigating drug metabolism, detoxification mechanisms, and the pharmacokinetics of various substances. Recent preclinical research highlights the significant therapeutic potential of sodium glucuronate in bone health. A 2025 study demonstrated that sodium glucuronate effectively promotes osteoblastic differentiation and mineralization in MC3T3-E1 cells, as evidenced by enhanced alkaline phosphatase (ALP) activity, increased calcium deposition, and upregulated expression of key osteogenic markers including runt-related transcription factor 2 (RUNX2), osteocalcin (OCN), and osteopontin (OPN) . Furthermore, in an ovariectomized rat model of postmenopausal osteoporosis, treatment with sodium glucuronate significantly promoted bone formation, regulated bone turnover markers, and increased bone mineral density . These findings suggest sodium glucuronate possesses anti-osteoporosis activity by stimulating bone formation, positioning it as a promising candidate for further research into bone disease mechanisms and management. Sodium glucuronate is offered for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NaO7 B1260174 Monosodium Glucuronate CAS No. 7182-77-6

Properties

IUPAC Name

sodium;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate
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InChI

InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/q;+1/p-1/t2-,3+,4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFHGZLVUQBPMA-JSCKKFHOSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40933767
Record name Sodium glucuronate
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Molecular Weight

216.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Monohydrate: White solid; [Alfa Aesar MSDS]
Record name Sodium glucuronate
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CAS No.

7182-77-6, 14984-34-0
Record name Glucuronic acid, monosodium salt
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Record name Sodium glucuronate [JAN]
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Record name Sodium glucuronate
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Record name Sodium D-glucuronate
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Record name SODIUM GLUCURONATE
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Biosynthesis and Metabolic Pathways

Uronic Acid Pathway in Glucose Metabolism

The Uronic Acid Pathway is an alternative route for glucose oxidation that, unlike glycolysis, does not primarily generate ATP. Instead, its main functions include the production of UDP-glucuronate, a precursor for the synthesis of proteoglycans and for conjugation reactions, and the synthesis of ascorbic acid in many animal species.

Conversion of Glucose-6-Phosphate to UDP-Glucuronate

The biosynthesis of UDP-glucuronate from glucose-6-phosphate is a multi-step enzymatic process. This pathway begins with the conversion of glucose, a common cellular fuel, into an activated form that can be utilized for various biosynthetic reactions.

The initial steps mirror the early stages of glycogen (B147801) synthesis. First, glucose is phosphorylated to glucose-6-phosphate. Glucose-6-phosphate is then isomerized to glucose-1-phosphate by the enzyme phosphoglucomutase. Following this, glucose-1-phosphate reacts with UTP (uridine triphosphate) in a reaction catalyzed by UDP-glucose pyrophosphorylase, yielding UDP-glucose.

The final and committing step in the formation of UDP-glucuronate is the oxidation of UDP-glucose. This reaction is catalyzed by the NAD+-dependent enzyme UDP-glucose 6-dehydrogenase (UGDH), which carries out a two-step oxidation of the C6 primary alcohol of the glucose moiety to a carboxylic acid. nih.govwikipedia.orgfrontiersin.org This conversion is irreversible and yields UDP-glucuronic acid, the activated form of glucuronic acid used in many metabolic pathways. ijbs.com

StepSubstrateEnzymeProduct
1GlucoseHexokinase/GlucokinaseGlucose-6-phosphate
2Glucose-6-phosphatePhosphoglucomutaseGlucose-1-phosphate
3Glucose-1-phosphate + UTPUDP-glucose pyrophosphorylaseUDP-glucose + PPi
4UDP-glucose + 2 NAD+ + H2OUDP-glucose 6-dehydrogenaseUDP-glucuronate + 2 NADH + 2 H+

L-Gulonate Formation and Ascorbate (B8700270) Biosynthesis in Animal Models

In many animal species, with the notable exception of primates (including humans) and guinea pigs, UDP-glucuronate is a precursor for the synthesis of ascorbic acid (Vitamin C). wikipedia.org The pathway diverges from the main Uronic Acid Pathway with the hydrolysis of UDP-glucuronate to D-glucuronic acid.

D-glucuronic acid is then reduced to L-gulonate. nih.gov This reaction is catalyzed by aldo-keto reductases. researchgate.net Subsequently, L-gulonate is converted to L-gulono-1,4-lactone. The final step in this pathway is the oxidation of L-gulono-1,4-lactone to ascorbic acid, a reaction catalyzed by the enzyme L-gulonolactone oxidase (GULO). nih.govtaylorandfrancis.comwikipedia.org The absence of a functional GULO enzyme in humans and certain other animals necessitates the dietary intake of Vitamin C. wikipedia.orgnih.gov

MetaboliteEnzymeProduct
UDP-glucuronateUDP-glucuronosyltransferase (hydrolysis)D-glucuronic acid
D-glucuronic acidAldo-keto reductaseL-gulonate
L-gulonateAldonolactonaseL-gulono-1,4-lactone
L-gulono-1,4-lactoneL-gulonolactone oxidase (GULO)Ascorbic acid

Inter-conversion of Carbohydrate Precursors

UDP-glucuronate is a central hub in nucleotide sugar metabolism, serving as a precursor for the synthesis of other important UDP-sugars. nih.gov These interconversions are crucial for the biosynthesis of a wide array of polysaccharides and glycoproteins. For instance, UDP-glucuronate can be epimerized to UDP-galacturonate, a key component of pectin in plants. nih.gov It can also be decarboxylated to form UDP-xylose, a precursor for hemicellulose biosynthesis. researchgate.net These enzymatic modifications allow for the generation of a diverse pool of activated sugar donors for various glycosylation reactions within the cell.

Entner-Doudoroff Pathway in Microbial Systems

The Entner-Doudoroff (ED) pathway is a metabolic route for the catabolism of carbohydrates to pyruvate (B1213749), and it is particularly prominent in many gram-negative bacteria. wikipedia.org While it can metabolize glucose, it is also the primary pathway for the breakdown of sugar acids like glucuronate in certain microorganisms. nih.gov

Glucuronate Catabolism for Pyruvate Production in Engineered Microorganisms

In engineered microorganisms, particularly Escherichia coli, the Entner-Doudoroff pathway can be harnessed for the efficient production of pyruvate from glucuronate. This metabolic route is more direct for pyruvate synthesis from hexuronates compared to the Embden-Meyerhof-Parnas (glycolysis) pathway. The catabolism of glucuronate via the ED pathway involves its conversion to 2-keto-3-deoxy-6-phosphogluconate (KDPG), which is then cleaved by KDPG aldolase (B8822740) into pyruvate and glyceraldehyde-3-phosphate. nih.govou.edugovtsciencecollegedurg.ac.in The glyceraldehyde-3-phosphate can be further metabolized to another molecule of pyruvate. Metabolic engineering strategies often focus on enhancing the expression of key enzymes in this pathway and blocking competing pathways to channel the carbon flux towards pyruvate accumulation. nih.gov

Gene Expression Regulation in Glucuronate Metabolism (e.g., gntU, gntK, gntT, edd, eda)

The metabolism of glucuronate in microbial systems is tightly regulated at the genetic level to ensure efficient utilization of the available carbon source. In E. coli, several genes are involved in the transport and initial phosphorylation of gluconate (a related sugar acid), and the subsequent catabolism via the Entner-Doudoroff pathway.

The gntU and gntT genes encode for gluconate transporters, facilitating the uptake of gluconate into the cell. nih.gov The gntK gene encodes for gluconate kinase, which phosphorylates the imported gluconate. nih.govnih.gov The expression of these genes is induced by the presence of gluconate.

The core enzymes of the Entner-Doudoroff pathway are encoded by the edd and eda genes. The edd gene codes for 6-phosphogluconate dehydratase, and the eda gene codes for KDPG aldolase. nih.govresearchgate.net The expression of the edd-eda operon is induced by growth on gluconate and is under the control of regulators such as GntR. nih.govnih.gov This coordinated gene expression ensures that the machinery for glucuronate catabolism is synthesized only when the substrate is available, allowing the microorganism to adapt its metabolism to the nutritional environment.

GeneEncoded ProteinFunction
gntUGluconate transporterLow-affinity transport of gluconate
gntKGluconate kinasePhosphorylation of gluconate
gntTGluconate transporterHigh-affinity transport of gluconate
edd6-phosphogluconate dehydrataseCatalyzes the dehydration of 6-phosphogluconate to KDPG
eda2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolaseCleaves KDPG into pyruvate and glyceraldehyde-3-phosphate

Role in Glycosaminoglycan Assembly and Metabolism

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides that are major components of the extracellular matrix and are involved in numerous biological processes. Sodium glucuronate, in the form of its activated precursor UDP-glucuronic acid, is central to their synthesis and subsequent degradation.

Uridine (B1682114) diphosphate (UDP)-glucuronic acid is an essential precursor for the biosynthesis of hyaluronan, chondroitin (B13769445) sulfate (B86663), and heparan sulfate. nih.govnih.gov These GAGs are crucial for maintaining tissue structure and hydration, as well as modulating cell signaling. nih.gov Hyaluronan, a non-sulfated GAG, is particularly abundant in connective tissues, skin, and synovial fluid. wikipedia.org Chondroitin sulfate is a major component of cartilage, while heparan sulfate is involved in regulating a wide array of biological activities, including blood coagulation and cell growth. wikipedia.orgwikipedia.org The synthesis of these vital macromolecules is directly dependent on the availability of UDP-glucuronic acid. nih.govdiva-portal.org

The production of UDP-glucuronic acid is catalyzed by the cytosolic enzyme UDP-glucose dehydrogenase (UGDH). nih.govnih.gov This enzyme facilitates the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid. diva-portal.orgkombuchabrewers.org This reaction is a critical control point in GAG biosynthesis. nih.govdiva-portal.org The activity of UGDH is subject to feedback inhibition by its product, UDP-glucuronic acid, and a downstream product, UDP-xylose, which is the priming sugar for the synthesis of sulfated GAGs. diva-portal.orgepa.gov Overexpression of UGDH has been shown to increase the synthesis of heparan sulfate, chondroitin sulfate, and hyaluronan. diva-portal.org

The synthesis of the GAG chains occurs in the Golgi apparatus, where glycosyltransferases sequentially add alternating acidic and amino sugars from their UDP-sugar donors to a core protein. pharmacy180.comsigmaaldrich.com

The breakdown of GAGs occurs within the lysosomes of cells. plos.org This process involves a series of lysosomal exohydrolases that sequentially cleave monosaccharides from the non-reducing end of the polysaccharide chain. oup.comnih.gov Human β-glucuronidase (GUS) is a key exoglycosidase in this pathway, responsible for hydrolyzing the terminal β-D-glucuronic acid residues from the non-reducing ends of dermatan sulfate, heparan sulfate, and chondroitin sulfate. plos.orgglycoforum.gr.jp A deficiency in this enzyme leads to the lysosomal storage disease mucopolysaccharidosis type VII (Sly syndrome), characterized by the accumulation of partially degraded GAGs. plos.orgnih.gov The degradation process begins with endoenzymes that cleave the long GAG chains into smaller oligosaccharides, which are then further broken down by the sequential action of exohydrolases, including β-glucuronidase. oup.com

Microbial Glucuronide Processing and Metabolic Symbioses

The gut microbiome plays a crucial role in processing glucuronides, which are substances conjugated to glucuronic acid by the host for detoxification and excretion. This microbial activity has significant implications for host metabolism and drug efficacy.

Many bacteria residing in the gastrointestinal tract produce β-glucuronidase (GUS) enzymes. acs.orgnih.gov These enzymes catalyze the hydrolysis of glucuronides, cleaving the glycosidic bond and releasing the aglycone (the original compound) and glucuronic acid. nih.govtsu.edu This process is a key component of the enterohepatic circulation, where compounds excreted in the bile as glucuronides can be deconjugated by microbial GUS, reabsorbed, and returned to the liver. nih.gov Microbial GUS enzymes can act on a wide range of glucuronidated compounds, including endogenous molecules like bilirubin (B190676) and hormones, as well as xenobiotics such as drugs and dietary components. nih.govrsc.org The activity of these enzymes can vary significantly between individuals and different microbial species. nih.govtsu.edu

The glucuronic acid released from the hydrolysis of glucuronides serves as a valuable carbon and energy source for various gut bacteria. nih.govpnas.org This metabolic capability provides a competitive advantage to these microbes in the nutrient-rich environment of the gut.

Gluconacetobacter : Certain species of Gluconacetobacter, a genus known for its role in producing bacterial cellulose (B213188), can utilize glucuronic acid as a carbon source. kombuchabrewers.orgnih.gov Some strains are also known to produce gluconic acid. nih.govresearchgate.net

Escherichia coli : Many strains of E. coli can metabolize D-glucuronic acid. nih.gov Recombinant E. coli have been engineered to produce glucaric acid from glucuronic acid, highlighting their inherent metabolic pathways for this sugar acid. mdpi.comresearchgate.net Commensal E. coli producing β-glucuronidase can promote the colonization of pathogens like Citrobacter rodentium by liberating glucuronic acid, which the pathogen then uses as a carbon source. pnas.org

Cupriavidus pauculus : This environmental Gram-negative bacterium, which has been reported in some clinical infections, is also capable of utilizing various carbon sources. saudijournals.comnih.govnih.govijmronline.org While specific studies on glucuronic acid utilization by C. pauculus are less common, its metabolic versatility suggests a potential capability.

The ability of these and other bacteria to utilize glucuronic acid underscores the intricate metabolic interplay between the host and its microbiome. pnas.org

Interactive Data Tables

Table 1: Key Enzymes in Glycosaminoglycan Metabolism

Enzyme Function Location Pathway
UDP-Glucose Dehydrogenase (UGDH) Catalyzes the oxidation of UDP-glucose to UDP-glucuronic acid. nih.govnih.gov Cytosol Biosynthesis
Glycosyltransferases Sequentially add monosaccharides to the growing GAG chain. pharmacy180.com Golgi Apparatus Biosynthesis
Lysosomal β-Glucuronidase (GUS) Hydrolyzes terminal β-D-glucuronic acid residues from GAGs. plos.org Lysosomes Degradation

Table 2: Microbial Utilization of Glucuronic Acid

Microbial Strain Role in Glucuronic Acid Metabolism Reference
Gluconacetobacter Utilizes glucuronic acid as a carbon source. kombuchabrewers.org kombuchabrewers.org
Escherichia coli Can metabolize D-glucuronic acid; used in engineered production of glucaric acid. nih.govmdpi.com pnas.orgnih.govmdpi.com

Genetic Characterization of Microbial Glucuronidase Orthologs (e.g., uidA gene)

The genetic basis for microbial β-glucuronidase activity, which is crucial for the metabolism of glucuronides, has been extensively studied, with the uidA gene in Escherichia coli serving as a primary model. The uidA gene encodes the β-glucuronidase enzyme, which hydrolyzes β-D-glucuronide conjugates. pnas.org Genetic analysis has revealed that while many E. coli strains exhibit β-glucuronidase (GUD) activity, some serotypes, such as the enterohemorrhagic O157:H7, are characteristically GUD-negative despite carrying the uidA gene sequences. nih.govasm.org DNA sequencing of the uidA gene in O157:H7 has identified specific mutations, including nucleotide substitutions and frameshift mutations, that result in an inactive form of the enzyme. nih.gov This highlights the genetic diversity and functional variability of glucuronidase genes even within the same species.

Beyond E. coli, orthologs of the uidA gene have been identified and characterized in other gut microbes. For instance, the gus gene, which encodes β-glucuronidase activity, has been characterized in Ruminococcus gnavus, a prominent member of the human gut microbiota. nih.gov The gus gene product from R. gnavus shows amino acid sequence similarity to β-glucuronidases from other bacteria, including Lactobacillus gasseri, E. coli, Clostridium perfringens, and Staphylococcus aureus. nih.gov Genetic analysis of the gus locus in R. gnavus revealed that the gene is part of an operon, suggesting a coordinated regulation of glucuronide metabolism in this bacterium. nih.gov The genetic characterization of these microbial glucuronidase orthologs is fundamental to understanding their role in the gut ecosystem and their impact on host physiology through the processing of glucuronidated compounds. nih.gov

GeneOrganismKey Findings
uidA Escherichia coliEncodes β-glucuronidase; mutations in serotype O157:H7 lead to enzyme inactivity. pnas.orgnih.gov
gus Ruminococcus gnavusEncodes β-glucuronidase; transcribed as part of an operon. nih.gov
gusA Lactobacillus gasseriShows significant sequence similarity to the gus gene product of R. gnavus. nih.gov

Modulation of Gut Microbiota by Glucuronic Acid

Glucuronic acid and polysaccharides containing glucuronic acid residues can significantly modulate the composition and function of the gut microbiota. nih.govnih.gov These compounds serve as a carbon and energy source for various gut bacteria, influencing their growth and metabolic activities. nih.gov Dietary intervention with plant-derived polysaccharides, which are often rich in glucuronic acid, has been shown to promote a diverse and resilient gut microbial community. nih.gov The fermentation of these complex carbohydrates by gut microbes leads to the production of short-chain fatty acids (SCFAs), which have numerous beneficial effects on host health.

InterventionEffect on Gut MicrobiotaReference
Dietary Plant GlycansPromotes a diverse and resilient microbiota. nih.gov nih.gov
Glucuronide ConjugatesServes as a carbon source for bacteria expressing β-glucuronidase. nih.gov nih.gov
Fruit PolysaccharidesMay increase the abundance of beneficial bacteria like Akkermansia and Faecalibacterium. mdpi.com mdpi.com

Sodium Glucuronate in Plant Biochemistry

Glucuronate Conversion to Cell-Wall Polysaccharide Units (e.g., Galacturonic, Xylose, Arabinose)

Glucuronic acid, in its activated form as UDP-glucuronic acid (UDP-GlcA), is a central precursor for the biosynthesis of a significant portion of plant cell wall polysaccharides. nih.gov It is estimated that up to 50% of the cell wall biomass in Arabidopsis thaliana is derived from polymers synthesized from UDP-GlcA. nih.gov This nucleotide sugar is the direct precursor for the synthesis of galacturonic acid, the primary component of pectin. Furthermore, through a series of enzymatic reactions, UDP-GlcA can be converted into other essential monosaccharide units of cell wall polymers, including xylose and arabinose. nih.gov Xylose is a major component of hemicelluloses like xylan, while arabinose is found in both pectins and hemicelluloses. mdpi.com The conversion of glucuronate to these various polysaccharide units underscores its critical role in establishing the complex and diverse architecture of the plant cell wall.

Formation of Uridine Diphosphoglucuronic Acid from Myo-Inositol and Glucose

In plants, there are two primary pathways for the biosynthesis of UDP-glucuronic acid (UDP-GlcA). nih.gov The first is the direct oxidation of UDP-glucose, catalyzed by the enzyme UDP-glucose dehydrogenase. wikipedia.org The second, and equally significant, pathway involves the oxidation of myo-inositol. researchgate.net In this pathway, myo-inositol is oxidized to D-glucuronic acid, which is then converted to UDP-GlcA. researchgate.netnih.gov The myo-inositol itself is synthesized from D-glucose-6-phosphate. cnr.it This dual-pathway system for UDP-GlcA formation highlights the metabolic flexibility of plants in producing this crucial precursor for cell wall biosynthesis. The interplay between the glucose and myo-inositol pathways allows plants to regulate the flux of carbon into cell wall polysaccharides according to developmental and environmental cues. nih.gov

Contribution to Plant Gums and Mucilage Structure

Glucuronic acid is a common and structurally important component of many plant gums and mucilages. slideshare.netresearchgate.net These complex polysaccharides are often exuded by plants in response to injury or stress and serve various protective and physiological functions. japer.in The chemical structure of these hydrocolloids typically consists of a backbone of neutral sugars with side chains containing acidic sugars, such as glucuronic acid. For example, gum arabic, obtained from Acacia species, is a complex heteropolysaccharide containing D-glucuronic acid residues. nih.govslideshare.net The presence of these acidic sugar units imparts a negative charge to the polysaccharide, influencing its physical properties such as viscosity, water-holding capacity, and emulsifying capabilities. japer.inrjpponline.org These properties are crucial for their roles as thickening, stabilizing, and binding agents in various industrial applications. researchgate.net

Polysaccharide TypeRole of Glucuronic AcidKey Properties
Pectin Primary monosaccharide unit (as galacturonic acid). nih.govGelling and structural support in the primary cell wall.
Hemicellulose (Xylan) Precursor for xylose and glucuronic acid side chains. mdpi.comCross-linking of cellulose microfibrils. mdpi.com
Plant Gums (e.g., Gum Arabic) Structural component of side chains. nih.govslideshare.netImparts viscosity, emulsifying, and stabilizing properties. slideshare.netjaper.in
Mucilage Contributes to the acidic nature and physical properties. japer.inrjpponline.orgWater retention and lubrication. rjpponline.org

Chemical Synthesis and Derivatization for Research Applications

Laboratory Synthesis Methodologies for Glucuronic Acid and its Salts

Laboratory-scale synthesis is fundamental for producing glucuronic acid and its salts for detailed study and as precursors for more complex molecules. These methods prioritize selectivity and purity, often employing multi-step procedures involving protection and deprotection of functional groups.

The foundational strategy for synthesizing glucuronic acid involves the selective oxidation of the primary hydroxyl group at the C-6 position of a glucose molecule to a carboxylic acid. nih.govwikipedia.org While direct oxidation of free glucose is challenging due to the higher reactivity of the aldehyde group at the C-1 position, both glucose and its polymer, starch, serve as viable starting materials. wikipedia.org

One established laboratory method involves the direct oxidation of starch using concentrated nitric acid. wikipedia.org In this process, the polymeric nature of starch inherently protects the C-1 aldehyde groups, which are involved in the glycosidic bonds linking the glucose units. The low water content of the reaction medium prevents the hydrolysis of these bonds, allowing the nitric acid to selectively oxidize the exposed primary alcohol groups at the C-6 position. wikipedia.org Once the oxidation is complete, the resulting oxidized polymer can be hydrolyzed using a mineral acid to release the individual glucuronic acid molecules. wikipedia.org

To achieve the selective oxidation of the C-6 hydroxyl group in glucose, the more reactive aldehyde group at the C-1 position must be protected. wikipedia.org Direct oxidation of an aldose like glucose typically affects the aldehyde group first, leading to the formation of gluconic acid, not glucuronic acid. wikipedia.org Therefore, a key step in laboratory synthesis is the implementation of chemical protection strategies.

A common approach is to convert the glucose into a glycoside, for example, by reacting it with methyl alcohol to form methyl glucoside. This transformation effectively protects the C-1 aldehyde. With the C-1 position blocked, an oxidizing agent can then selectively target the primary alcohol group at C-6. Another strategy involves the conversion of glucose into cyclic acetals, such as 1,2-O-isopropylidene-D-glucose, which protects the hydroxyl groups at C-1 and C-2, allowing for targeted oxidation at C-6. After the oxidation step is complete, the protecting group is removed through hydrolysis to yield the final glucuronic acid.

Following the oxidation and any necessary deprotection steps, the resulting acidic solution contains glucuronic acid. To obtain the sodium salt, a careful neutralization process is employed. The acidic reaction mixture is quenched by the slow addition of a base, such as sodium hydroxide (B78521) or sodium bicarbonate. wikipedia.org This step converts the glucuronic acid into sodium glucuronate.

The final step is the isolation and purification of the product, typically achieved through crystallization. Sodium glucuronate can be crystallized out of the aqueous solution, often with the addition of a miscible organic solvent like methanol (B129727) or acetone (B3395972) to reduce its solubility and promote the formation of crystals. wikipedia.org The purity of the final product is highly dependent on the control of pH during neutralization and the conditions of crystallization, such as temperature, solvent composition, and cooling rate.

Industrial and Advanced Synthetic Approaches for Sodium Glucuronate

On an industrial scale, the production of sodium glucuronate prioritizes efficiency, cost-effectiveness, and environmental sustainability. This has led to the development of advanced synthetic methods, including biotechnological and catalytic processes, which offer significant advantages over traditional chemical oxidation. scocenter.com

Several distinct methodologies are employed for the large-scale production of sodium glucuronate, each with its own set of operational parameters and outcomes. The primary methods include fermentation, homogeneous chemical oxidation, and electrolytic oxidation. google.comzbaqchem.com

Fermentation: This biotechnological route is a dominant industrial method. scocenter.comtcc-ofc.com It utilizes microorganisms, most notably strains of Aspergillus niger, to convert glucose into gluconic acid. tcc-ofc.comacs.org The fermentation is conducted in large bioreactors under controlled conditions of temperature, pH, and aeration. acs.org As the microorganisms produce gluconic acid, a base like sodium hydroxide is continuously added to neutralize the acid, directly yielding sodium gluconate in the fermentation broth. zbaqchem.comacs.org This method is valued for its high yields and specificity, but it requires strict aseptic conditions and significant downstream processing to purify the product from the biomass and other fermentation byproducts. google.comtcc-ofc.com

Homogeneous Chemical Oxidation: This method involves the oxidation of glucose in a solution using chemical oxidizing agents like sodium hypochlorite (B82951) or hydrogen peroxide in an alkaline medium. google.comthaiscience.info While potentially faster than fermentation, this approach often suffers from lower selectivity, leading to the formation of various byproducts. google.com It requires strict control over reactant concentrations and reaction conditions to maximize the yield of the desired product. Furthermore, the catalyst is difficult to recover, and the process can generate significant waste streams, posing environmental challenges. google.com

Electrolytic Oxidation: This electrochemical approach involves the oxidation of glucose at an electrode surface. The selectivity of the reaction, favoring either gluconic or glucuronic acid, can be influenced by the choice of electrode material (e.g., gold, platinum) and the applied oxidation potential. uantwerpen.be Electrolytic methods offer a potentially cleaner production route with fewer reagents. However, challenges include electrode deactivation (fouling) and the energy costs associated with the process, which have limited its widespread industrial adoption compared to fermentation. uantwerpen.be

Below is a comparative overview of these industrial production methods.

FeatureFermentationHomogeneous Chemical OxidationElectrolytic Oxidation
Primary Reagent Microorganisms (e.g., A. niger)Chemical Oxidants (e.g., NaOCl, H₂O₂)Electric Current
Selectivity/Yield HighModerate to LowModerate, potential-dependent
Key Advantage High specificity, uses renewable feedstockPotentially rapid reaction ratesCleaner process, fewer reagents
Key Disadvantage Requires aseptic conditions, long cyclesByproduct formation, catalyst recoveryElectrode deactivation, energy costs
Environmental Impact Organic waste (biomass), wastewaterChemical waste streamsLower chemical waste, high energy use

Heterogeneous catalytic oxidation represents a more advanced and environmentally friendly alternative to homogeneous methods. google.com This process involves the oxidation of glucose in the liquid phase using oxygen or air as the oxidant, in the presence of a solid, reusable catalyst. google.comresearchgate.net

Supported noble metal catalysts, particularly those based on gold (Au) or palladium (Pd), are highly effective for this transformation. google.comresearchgate.net These metals are often deposited as nanoparticles onto high-surface-area supports like activated carbon, alumina (B75360) (Al₂O₃), or hydroxyapatite. google.comresearchgate.net The reaction is typically carried out in an aqueous solution where the pH is controlled by the addition of a base (e.g., NaOH) to neutralize the forming acid, directly producing sodium gluconate. google.com

The primary advantages of heterogeneous catalysis include:

High Selectivity: Modern catalysts can achieve very high conversion rates of glucose with excellent selectivity towards sodium gluconate. researchgate.net

Mild Conditions: The reaction can often be conducted at relatively low temperatures (45-60°C) and atmospheric pressure. google.com

Catalyst Reusability: The solid catalyst can be easily separated from the reaction mixture by filtration and reused, which is both cost-effective and reduces waste. google.com

Greener Process: Using air or oxygen as the oxidant and the ability to recycle the catalyst make this a more sustainable manufacturing route. google.com

Research in this area focuses on developing more robust, active, and cost-effective catalysts to further improve the efficiency and economic viability of producing sodium glucuronate for a wide range of applications. researchgate.net

Isotopic Labeling for Tracer Studies

Isotopic labeling of sodium glucuronate is essential for its use as a tracer in metabolic and pharmacokinetic studies. Carbon-14 (¹⁴C) is a commonly used isotope for this purpose due to its long half-life and the central role of carbon in organic molecules. moravek.com

An improved method for the synthesis of sodium D-glucuronate specifically labeled at the C6 position with ¹⁴C has been developed. This procedure begins with the reaction of 1,2-O-isopropylidene-D-xylo-dialdopentofuranose with sodium cyanide-¹⁴C. The resulting cyanohydrin mixture is then processed to isolate the glucuronic acid derivative.

A key step in this synthesis is the separation of a pure crystalline salt of 1,2-O-isopropylidene-D-glucuronic-6-¹⁴C acid, which avoids the need to isolate the less stable crystalline acid itself, thereby preventing product loss through hydrolysis of the isopropylidene group. nist.gov For the production of sodium D-glucuronate-6-¹⁴C, the isolated salt is treated with a sulfonic acid ion-exchange resin, which both converts the salt to the free acid and hydrolyzes the isopropylidene group. The final product is then obtained after neutralization. nist.gov

The general synthetic scheme is as follows:

1,2-O-isopropylidene-D-xylo-dialdopentofuranose + Na¹⁴CN → Epimeric Cyanohydrins

Hydrolysis → Epimeric Acids

Separation → Barium 1,2-O-isopropylidene-D-glucuronate-6-¹⁴C

Ion Exchange and Hydrolysis → D-glucuronic-6-¹⁴C acid

Neutralization with NaOH → Sodium D-glucuronate-6-¹⁴C

The optimization of radiochemical yields is a critical aspect of synthesizing radiolabeled compounds, primarily due to the high cost of isotopic starting materials and the complexities of handling radioactive substances. selcia.com For the synthesis of ¹⁴C-labeled sodium D-glucuronate, several strategies can be employed to maximize the yield.

A significant improvement in the synthesis of sodium D-glucuronate-6-¹⁴C was achieved through a method that reported a radiochemical yield of 92%. nist.gov This high yield can be attributed to the strategic isolation of a stable crystalline intermediate, which minimizes losses during purification steps.

General principles for optimizing radiochemical yields include:

Strategic Placement of the Label: Introducing the radioisotope as late as possible in the synthetic sequence can minimize the number of steps where radioactive material is handled, potentially reducing losses. selcia.com

Efficient Purification: The use of crystallization for purification is often preferred over chromatography as it can lead to higher recovery of the desired product. The isolation of the barium salt of 1,2-O-isopropylidene-D-glucuronate-6-¹⁴C is an example of this principle. nist.gov

Minimizing Side Reactions: Careful control of reaction conditions, such as temperature, pH, and stoichiometry, is crucial to suppress the formation of byproducts.

Use of Carrier Material: In some instances, the addition of a non-radioactive carrier can aid in the handling and purification of the small quantities of radiolabeled material, although this reduces the specific activity of the final product.

The following table provides a hypothetical comparison of reaction conditions that could be optimized to improve the radiochemical yield.

ParameterCondition A (Sub-optimal)Condition B (Optimized)Rationale for Optimization
Purification of Intermediate Chromatographic separation of epimeric lactonesCrystallization of the barium salt of the desired epimerCrystallization is often more efficient and results in less product loss. nist.gov
Hydrolysis Conditions Harsh acidic conditionsMild enzymatic or ion-exchange resin-mediated hydrolysisMilder conditions can prevent degradation of the product. nist.gov
Reaction Monitoring Time-based quenchingReal-time monitoring (e.g., TLC, HPLC)Allows for quenching the reaction at the point of maximum product formation.

Derivatization and Functionalization for Glycosylation Research

The derivatization of sodium D-glucuronate is fundamental to glycosylation research, enabling the synthesis of a wide array of glycoconjugates and probes for studying biological processes.

β-D-Glucopyranuronosylamines are valuable intermediates in the synthesis of various glycoconjugates. A systematic study has shown that these compounds can be synthesized directly from sodium D-glucuronate in an aqueous solution by reaction with ammonia (B1221849) or volatile ammonium (B1175870) salts. nih.gov The reaction rate and yield are highly dependent on the specific reagents and conditions used.

The reaction of sodium D-glucuronate with ammonia or ammonium salts leads to a mixture of β-D-glucopyranuronosylamine and ammonium N-β-D-glucopyranuronosyl carbamate (B1207046). nih.gov Higher concentrations of ammonia or ammonium salts generally lead to a faster conversion. Notably, the use of saturated ammonium carbamate resulted in the fastest reaction rates and the highest yields of the desired β-glycosylamine/carbamate mixture. nih.gov Interestingly, the reaction is significantly faster with sodium D-glucuronate compared to D-glucose under similar conditions. nih.gov

The following table summarizes the yields of β-D-glucopyranuronosylamine/carbamate under different reaction conditions after 24 hours.

Reagent(s)ConcentrationYield (%)
Ammonia1 MLower than concentrated ammonia
Ammonium Salt0.6 MLower than concentrated ammonia
Concentrated Commercial Ammonia-Baseline
Saturated Ammonium CarbamateSaturatedHighest

Data adapted from a systematic study on the synthesis of β-D-glucopyranuronosylamine. nih.gov

The synthetic utility of the aqueous synthesis of β-D-glucopyranuronosylamines is demonstrated by the direct preparation of N-acyl and N-alkylcarbamoyl derivatives without the need for protective group chemistry. nih.gov This approach simplifies the synthesis of these important classes of compounds.

The in situ generated β-D-glucopyranuronosylamine/carbamate mixture can be directly reacted with acylating or carbamoylating agents in an aqueous-organic solvent system to produce the desired N-functionalized derivatives. For example, three different N-acyl-β-D-glucopyranuronosylamines and one N-alkylcarbamoyl-β-D-glucopyranuronosylamine have been successfully synthesized using this method. nih.gov This one-pot procedure offers a more efficient and environmentally friendly alternative to traditional multi-step syntheses that rely on protecting groups.

The general reaction scheme is as follows:

Sodium D-Glucuronate + Ammonium Salt (in water) → [β-D-Glucopyranuronosylamine/Carbamate Intermediate] [Intermediate] + Acylating/Carbamoylating Agent (in aqueous-organic solution) → N-Acyl/N-Alkylcarbamoyl-β-D-Glucopyranuronosylamine

This direct functionalization approach opens up possibilities for the streamlined synthesis of a variety of glucuronide derivatives for biological and pharmacological research.

Glycosylamines as Precursors for Biofunctional Glycopolymers

Glycosylamines serve as crucial and versatile precursors in the synthesis of biofunctional glycopolymers, which are synthetic polymers featuring pendant carbohydrate moieties. These macromolecules are designed to mimic natural glycoconjugates and are instrumental in studying and manipulating biological processes involving carbohydrate-protein interactions. The synthesis strategy often involves the conversion of glycosylamines into polymerizable glycomonomers, which are then polymerized to create well-defined glycopolymers with a variety of architectures, including linear and star-shaped structures.

The primary advantage of using glycosylamines as precursors lies in the ability to introduce a reactive handle at the anomeric carbon of the carbohydrate without the need for complex protecting group chemistry. This approach preserves the natural stereochemistry and functionality of the sugar residues, which is critical for their biological activity. The resulting glycopolymers are widely explored for their multivalent interactions with lectins, which are carbohydrate-binding proteins involved in numerous physiological and pathological processes. This "cluster glycoside effect," where the multivalent presentation of carbohydrates significantly enhances binding affinity to lectins, is a key principle guiding the design of these biofunctional materials.

Research in this area focuses on controlling the polymer's molecular weight, architecture, and the density of the carbohydrate ligands to fine-tune their biological activity. Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are commonly employed to achieve this control, yielding well-defined glycopolymers. researchgate.net These synthetic macromolecules have shown potential in various biomedical applications, including the inhibition of pathogen adhesion, targeted drug delivery, and the development of biosensors.

Detailed Research Findings on Glycosylamine-Derived Glycopolymers

The biofunctionality of glycopolymers derived from glycosylamine precursors is predominantly evaluated through their binding affinity to specific lectins. The following table summarizes key research findings, detailing the glycosylamine precursor, the resulting glycopolymer, the polymerization method used, and the observed biofunctional outcome.

Glycosylamine PrecursorPolymerization MethodResulting Glycopolymer StructureBiofunctional Application/Research Finding
N-Acetyl-D-glucosamine (GlcNAc) Glycosylamine RAFT PolymerizationTri-component statistical glycopolymer also containing N-(2-hydroxyethyl) acrylamide (B121943) (HEAA) and N-(2-aminoethyl) methacrylamide (B166291) (AEMA).The resulting glycopolymer demonstrated specific binding to lectin-coated agarose (B213101) beads, indicating its potential for use in bacterial binding studies. nih.gov
N-Acetyl-D-glucosamine (GlcNAc) Glycosylamine ATRPPyridyl disulfide end-functionalized poly(methacrylate) with pendant GlcNAc groups.Synthesized a well-defined glycopolymer with a narrow molecular weight distribution (PDI = 1.12) and a number-average molecular weight (Mn) of 13.0 kDa. researchgate.net
Lactose, α2,3-sialyllactose, and α2,6-sialyllactose Glycosylamines Cyanoxyl-mediated free-radical polymerizationN-acryloyl glycomonomers were formed and then polymerized.Successfully synthesized α,ω-end orthogonally functionalizable glycopolymers, providing a platform for creating complex bioconjugates. rsc.org
Mannose Glycosylamine RAFT PolymerizationGlycopolymer-grafted silica (B1680970) nanoparticles (GP-g-SiNPs) using mannosyloxyethyl methacrylate (B99206) (MEMA) as the glycomonomer.The glycopolymer-grafted nanoparticles exhibited significantly stronger binding to the mannose-specific lectin, Concanavalin A, with an association constant 800-fold stronger than monomeric mannose. researchgate.net

Analytical Methodologies in Sodium Glucuronate Research

The detection and quantification of sodium glucuronate and its related compounds, such as glucuronic acid, are crucial in various fields of research, including metabolism and biochemistry. Due to the compound's high polarity and lack of a strong UV-absorbing chromophore, specialized analytical techniques are required for its accurate measurement. Chromatographic methods, in particular, form the cornerstone of its analysis.

Chromatographic Techniques for Detection and Quantification

Chromatography separates components of a mixture for subsequent identification and quantification. For sodium glucuronate, a variety of chromatographic techniques are employed, each with specific applications and advantages.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing non-volatile compounds like sodium glucuronate. However, direct detection can be challenging. To enhance detection sensitivity, derivatization is a common strategy. For instance, glucuronic acid conjugates can be esterified with reagents like 4-bromomethyl-7-methoxycoumarin, which introduces a fluorescent tag, allowing for highly sensitive detection. nih.gov Another approach involves derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP), which enables UV detection. oup.com

For polymers containing glucuronic acid, such as sodium hyaluronate, Size Exclusion Chromatography (SEC) coupled with UV detection is a viable method. nih.govxjtu.edu.cn Although sodium hyaluronate itself lacks a significant chromophore, it can be detected at low wavelengths, typically around 205 nm. nih.govxjtu.edu.cnresearchgate.net

Radiochemical and Ultraviolet Detection Methods

A combined approach using both radiochemical and ultraviolet (UV) detection in a single HPLC run offers a powerful method for studying enzymatic reactions involving glucuronidation. ncats.io This dual-detection system is particularly useful for determining the activity of enzymes like uridine (B1682114) 5'-diphosphate-glucuronosyltransferase. ncats.io The radiochemical detector quantifies the radiolabeled product, providing high sensitivity for tracking metabolic pathways, while the UV detector simultaneously monitors the non-labeled substrate or other UV-absorbing compounds in the sample. mcmaster.ca

Pulsed Amperometric Detection for Uronic Acids and Monosaccharides

Pulsed Amperometric Detection (PAD) is a highly sensitive and selective method for the direct detection of carbohydrates, including uronic acids, without the need for derivatization. thermofisher.com In this technique, carbohydrates are detected by measuring the electrical current generated during their oxidation at the surface of a gold working electrode. thermofisher.comag.gov A repeating sequence of three potentials is applied to the electrode, which not only detects the analyte but also electrochemically cleans the electrode surface, ensuring reproducible results. researchgate.net HPAEC-PAD methods have been developed to separate and quantify various monosaccharides and uronic acids, including glucuronic acid, with detection limits in the picomole range. thermofisher.comncsu.eduresearchgate.net This makes the technique superior in sensitivity to refractive index (RI) detection for neutral monosaccharides and low-wavelength UV detection for glycuronic acids. ag.gov

Coupling with Mass Spectrometry (LC-MS/MS) for Metabolite Characterization

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a definitive technique for identifying and characterizing glucuronide metabolites in complex biological samples. mdpi.comuqam.ca Conjugation with glucuronic acid is a major pathway in phase II metabolism, and LC-MS/MS provides the specificity and sensitivity needed to detect these conjugated forms directly. acs.org

A key strategy in LC-MS/MS analysis of glucuronides is the use of neutral loss (NL) scanning. mdpi.comacs.org Glucuronide conjugates characteristically lose the glucuronic acid moiety (176 Da) during collision-induced dissociation. By scanning for this specific neutral loss, researchers can selectively identify potential glucuronide metabolites within a complex mixture. mdpi.comacs.org Product ion scans are then used to confirm the structure of the metabolite. mdpi.com This approach has been successfully used to identify glucuronide metabolites of various compounds in vitro using liver microsomes. mdpi.com

Table 1: Example of LC-MS/MS Parameters for Glucuronide Metabolite Identification

ParameterDescriptionReference
Mass SpectrometerTriple Quadrupole (QqQ) or Time-of-Flight (TOF) nih.govchromatographyonline.com
Ionization ModeElectrospray Ionization (ESI), positive or negative mode chromatographyonline.com
Scan TypeNeutral Loss (NL) of 176 Da for screening mdpi.comacs.org
Scan TypeProduct Ion Scan (MS2) for structural confirmation mdpi.com
Collision GasNitrogen or Argon chromatographyonline.com
Collision EnergyVariable, often optimized in the range of 10-50 eV nih.gov

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. thermofisher.comcelignis.com Since sodium glucuronate and glucuronic acid are non-volatile, they must be chemically modified into volatile derivatives before GC analysis. nih.govresearchgate.net A common derivatization method is silylation, where reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) are used to replace the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.govresearchgate.net

Once derivatized, the compounds can be analyzed by GC coupled with a Flame Ionization Detector (FID) or, more powerfully, a Mass Spectrometer (MS). nih.govresearchgate.net GC-MS allows for both quantification and structural confirmation. The components are separated by the GC column based on their retention times, and the mass spectrometer then fragments the molecules and separates the fragments based on their mass-to-charge ratio, creating a unique mass spectrum that acts as a chemical fingerprint for identification. thermofisher.comnih.gov This method has been successfully applied to the simultaneous determination of glucuronic acid and its related compounds in various matrices. nih.govresearchgate.net

Table 2: Typical GC-MS Conditions for Glucuronic Acid Analysis (as TMS derivative)

ParameterConditionReference
Derivatization ReagentBSTFA with TMCS nih.govresearchgate.net
ColumnDB-624 or HP-5MS capillary column nih.govresearchgate.net
Carrier GasHelium nih.gov
Injection ModeSplitless nih.gov
Oven ProgramInitial temp 150°C, ramped to 260°C nih.gov
Ionization ModeElectron Impact (EI) nih.govresearchgate.net
Detection ModeSelective Ion Monitoring (SIM) nih.gov

High-Performance Anion-Exchange Chromatography (HPAEC) is an ideal method for the analysis of carbohydrates, including uronic acids like glucuronic acid. ag.gov The technique takes advantage of the fact that carbohydrates are weak acids that can be separated as anions at high pH. ag.gov The separation is typically performed on a polymer-based anion-exchange column using a high-pH mobile phase, such as a sodium hydroxide (B78521) solution. ag.govncsu.edu

HPAEC is almost always paired with Pulsed Amperometric Detection (PAD), as described in section 4.1.1.2. The combination of HPAEC-PAD provides a highly specific and sensitive analytical system for carbohydrates without requiring any sample derivatization. acs.orgnih.gov This method allows for the simultaneous separation and determination of neutral monosaccharides and uronic acids in complex samples like biomass prehydrolysates and polysaccharide hydrolysates. ncsu.eduresearchgate.net By using gradient elution with increasing concentrations of sodium hydroxide or sodium acetate, complex mixtures of carbohydrates, including glucuronic acid, can be effectively resolved. researcher.lifenih.gov

Table 3: Example of HPAEC-PAD Conditions for Uronic Acid Separation

ParameterConditionReference
Chromatography SystemDionex HPAEC-PAD system nih.gov
ColumnDionex CarboPac™ PA10 or PA20 thermofisher.comncsu.edu
Mobile PhaseGradient of Sodium Hydroxide (NaOH) and Sodium Acetate (NaOAc) ag.govncsu.edu
Flow Rate0.3 - 1.0 mL/min ncsu.eduthermofisher.com
DetectionPulsed Amperometric Detection (PAD) with gold electrode thermofisher.comncsu.edu
Column Temperature30 °C ncsu.edu

Automated and High-Throughput Detection Methods

Comparative Analysis with Colorimetric Methods

For many years, colorimetric methods were the standard for the determination of uronic acids like glucuronic acid. These methods, such as the Tollens naphthoresorcinol reaction, the carbazole (B46965) reaction described by Dische, and the 3,5-dimethylphenol (B42653) method, rely on the formation of a colored product after reaction with the analyte in a strong acid. scispace.comd-nb.infosci-hub.ru While foundational, these techniques possess notable disadvantages. A primary limitation is their lack of specificity; they are often subject to interference from other compounds, particularly neutral sugars, which can be present in biological or complex samples. d-nb.infosci-hub.ru This can lead to inaccurate quantification. Furthermore, these methods can be time-consuming and may involve the use of hazardous, corrosive reagents like concentrated sulfuric acid at high temperatures. scispace.comoup.com

The advent of modern analytical techniques has provided more specific and sensitive alternatives. Enzymatic methods, for instance, offer high specificity. One such method utilizes uronic acid dehydrogenase to catalyze the NAD-linked oxidation of glucuronic acid, with the resulting change in NADH measured spectrophotometrically. d-nb.info This approach is not only highly specific for glucuronic and galacturonic acid but is also reported to be the most sensitive method available, capable of differentiating between free and conjugated forms of the acid. d-nb.info

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), represent a significant improvement over colorimetric assays. oup.commdpi.com HPAEC-PAD, for example, has been developed for the specific quantification of uronic acid-containing polysaccharides by analyzing the constituent dimers after acid hydrolysis. mdpi.com These chromatographic techniques provide superior separation and specificity, allowing for the accurate determination of glucuronic acid even in complex matrices. oup.comshimadzu.com While colorimetric methods can be useful for rapid, preliminary screening, especially when optimized, they are generally considered less reliable for precise quantification compared to the enzymatic and chromatographic methods that are now prevalent in research. mdpi.comjcsp.org.pk

Applications of Carbohydrate Arrays in Biological Research

Carbohydrate arrays, also known as glycan arrays, have emerged as powerful, high-throughput tools for investigating the complex roles of carbohydrates in biological systems. benthamdirect.comrsc.orgnih.gov These arrays consist of a collection of carbohydrates immobilized on a solid surface, allowing for the simultaneous analysis of numerous interactions in a single experiment using minute amounts of material. nih.govnih.gov The technology is pivotal for functional glycomics, enabling the rapid profiling of interactions between carbohydrates and proteins, such as lectins. benthamdirect.comrsc.org

The applications of carbohydrate arrays in biological research are diverse and significant:

Profiling Protein-Binding Specificity: A primary use of these arrays is to determine the binding preferences of carbohydrate-binding proteins (lectins) and antibodies. rsc.orgnih.gov This has been instrumental in understanding the recognition events that mediate crucial biological processes like cell adhesion, immune response, and pathogen infection. benthamdirect.comnih.gov

Drug Discovery and Development: By enabling high-throughput screening, carbohydrate arrays can identify potential inhibitors of carbohydrate-protein interactions. benthamdirect.com This is valuable for developing new therapeutic agents against diseases where these interactions play a key role, such as in viral or bacterial infections. nih.gov

Enzyme Substrate Specificity: The arrays can be used to rapidly assess the substrate specificities of carbohydrate-processing enzymes like glycosyltransferases. rsc.org When coupled with techniques such as Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry, it is possible to directly visualize and identify the enzymatic products on the array surface in a label-free manner. core.ac.uk

Diagnostics and Vaccine Development: The technology can be applied to identify disease-related anti-glycan antibodies in patient sera, providing a basis for new diagnostic tools. rsc.org Furthermore, understanding how immune components interact with specific glycans is crucial for the rational design of carbohydrate-based vaccines. nih.gov

Although a relatively new technology, carbohydrate arrays have proven to be indispensable for advancing our understanding of the biological functions of glycans and hold great potential for future biomedical applications. benthamdirect.comnih.gov

Method Validation and Optimization in Analytical Chemistry

The reliability and accuracy of any scientific data pertaining to sodium glucuronate are fundamentally dependent on the rigorous validation and optimization of the analytical methods employed. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It involves a thorough assessment of various performance characteristics to ensure the method is reliable, reproducible, and accurate for the quantification of the analyte. europa.eu Optimization, often aided by statistical approaches like Design of Experiments (DoE), is crucial for refining these methods to achieve the best possible performance. researchgate.netmt.com

Assessment of Linearity, Detection Limits, and Quantification Limits

A critical aspect of method validation is establishing the linear range of the assay and its sensitivity, which is defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ).

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. europa.eu This is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the correlation coefficient (R²) of the calibration curve.

Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. europa.eu It is often determined as the concentration that produces a signal-to-noise ratio of at least 3:1. gtfch.org

Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. europa.eugtfch.org

Various analytical methods have been validated for the determination of glucuronic acid, the conjugate acid of sodium glucuronate. The performance characteristics of these methods vary depending on the technique and instrumentation used. For example, HPLC-based methods coupled with Diode-Array Detection (DAD) or mass spectrometry (MS) show excellent linearity and low detection limits.

Linearity and Sensitivity Parameters for Glucuronic Acid Determination by Various Methods
Analytical MethodLinear RangeCorrelation Coefficient (R²)LODLOQSource
HPLC-DAD10–400 µg/mL0.9989<6 µg/mL~19 µg/mL mdpi.com
LC-MS0.53-15.60 µg/mL0.99930.11 µg/mL0.53 µg/mL osti.gov
Ion ChromatographyNot Specified0.9990.72 µg/mLNot Specified researchgate.net
HPLC (Ion-Pair)5–50 mg/LLinearNot SpecifiedNot Specified jst.go.jp

These data demonstrate that modern chromatographic methods provide the high degree of linearity and low detection limits required for the accurate quantification of glucuronic acid in various research contexts. mdpi.comosti.govresearchgate.netjst.go.jp

Evaluation of Precision and Recovery

Precision and recovery are fundamental parameters for assessing the performance of an analytical method.

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). europa.eugtfch.org

Recovery , an indicator of accuracy, is the measure of the amount of analyte detected when a known amount is added to a sample matrix (spiking). It demonstrates the method's ability to accurately quantify the analyte without interference from the matrix. europa.eu

Studies validating methods for glucuronic acid determination consistently report high precision and good recovery rates, confirming their reliability for quantitative analysis.

Precision and Recovery Data for Glucuronic Acid Analysis
Analytical MethodPrecision (RSD)Recovery (%)Source
HPLC-PMP Derivatization2.2–2.8% (Repeatability)95.8–100.9% oup.com
HPLC (Ion-Pair)Intra-day: 0.6–4.3% Inter-day: 4.3–6.9%82–94% jst.go.jp
Ion Chromatography0.77–1.08% (n=6)94–104% researchgate.net
HPLC-DADSatisfactory Repeatability & Intermediate PrecisionError of 5–10% RSD mdpi.com
LC-MSIntra-day: 0.4-9.2% Inter-day: 2.1-22.8%70-130% osti.gov

The data show that methods like HPLC and ion chromatography can achieve excellent precision (low RSD) and high accuracy (recovery close to 100%), making them suitable for quality control and routine analysis in research and pharmaceutical applications. oup.commdpi.comosti.govresearchgate.netjst.go.jp

Design of Experiments (DoE) for Synthetic and Analytical Optimization

Design of Experiments (DoE) is a powerful statistical methodology used to systematically plan and analyze experiments. Instead of varying one factor at a time, DoE allows for the simultaneous variation of multiple input parameters (factors) to understand their individual and interactive effects on an outcome (response). mt.com This approach is highly efficient, leading to a better understanding of processes in less time and with fewer experiments, making it invaluable for both synthetic and analytical optimization. mt.com

In the context of sodium glucuronate and related compounds, DoE has been effectively applied to optimize synthetic procedures. For example, in the synthesis of glucuronidated bile acids via the Koenigs-Knorr reaction, a DoE approach was used to optimize reaction conditions under a continuous flow setup. researchgate.net By systematically varying factors such as temperature, reagent concentration, and flow rate, researchers could efficiently identify the optimal conditions to maximize yield and regioselectivity. researchgate.net This statistical approach is crucial for developing robust and efficient synthetic routes to complex molecules like glucuronides. researchgate.netnih.gov

DoE is also applied to the optimization of analytical methods. In the development of a colorimetric assay for a polysaccharide containing galacturonic acid, a DoE study was conducted to optimize factors such as the sulfuric acid-to-water ratio, heating time, and reagent quantity. mdpi.com This systematic optimization led to a tenfold increase in the sensitivity of the method. mdpi.com By elucidating the key parameters that influence analytical performance, DoE ensures the development of highly robust and optimized methods for the reliable quantification of analytes like sodium glucuronate.

Research Applications in Non Human Animal and in Vitro Models

Comparative Metabolism Studies in Animal Tissues and Hepatocytes

Comparative metabolism studies are fundamental in preclinical drug development to understand how different species handle xenobiotics. These studies often utilize various in vitro systems, including primary hepatocytes, liver microsomes, and subcellular fractions, to elucidate metabolic pathways. fda.gov The primary goal is to determine if the metabolic profile in laboratory animals is comparable to that in humans, which is crucial for extrapolating toxicological data. fda.gov

In Vitro Metabolism Profiling across Animal Species

In vitro systems are widely used to compare the metabolism of compounds across different species. fda.gov Hepatocytes, the primary liver cells, are particularly useful as they contain a full complement of phase I and phase II metabolic enzymes and account for membrane transport effects. fda.govnih.gov Studies have been conducted using hepatocytes from various species, including rats, mice, dogs, monkeys, and humans, to compare the metabolic profiles of different drugs. researchgate.netkci.go.kr

For instance, the metabolism of the novel anti-diabetes drug DWP16001 was compared in hepatocytes from humans, dogs, monkeys, mice, and rats. researchgate.net This study identified five phase I metabolites and several glucuronide conjugates, revealing species-dependent differences in hepatic metabolism. researchgate.net Similarly, a comparative study on the metabolism of aschantin (B80573) in hepatocytes from humans, dogs, mice, and rats identified 18 different metabolites, highlighting the extensive and species-specific nature of its biotransformation. kci.go.kr The metabolic pathways involved included oxidation and glucuronidation. kci.go.kr

Another study investigated the metabolism of cryptolepine (B1217406) in human and rat hepatocytes, identifying nine metabolites. d-nb.info While most metabolites were common to both species, a direct glucuronide metabolite was only observed in human hepatocytes, underscoring the importance of cross-species comparisons. d-nb.info The intrinsic clearance of a bacterial β-glucuronidase inhibitor, UNC10201652, also showed significant variation across human, mouse, and rat hepatocytes. researchgate.net

Drug/CompoundAnimal Models/In Vitro SystemsKey Findings
DWP16001 Human, dog, monkey, mouse, and rat hepatocytesSpecies-dependent hepatic metabolism with the identification of five phase I metabolites and three glucuronide conjugates. researchgate.net
Aschantin Human, dog, mouse, and rat hepatocytesExtensive metabolism producing 18 metabolites via oxidation, O-demethylenation, and subsequent glucuronidation and sulfation. kci.go.kr
Cryptolepine Rat and human hepatocytesNine metabolites were identified, with direct glucuronidation being a human-specific pathway. d-nb.info
UNC10201652 Mouse, rat, and human liver microsomes and hepatocytesSignificant species differences in intrinsic clearance rates and the number of metabolites formed. researchgate.net
Mycophenolic Acid (MPA) Cat, dog, and human liver microsomesCats showed significantly slower formation of MPA phenol (B47542) glucuronide compared to dogs and humans, with a higher relative contribution of glucosidation. nih.gov
Diclofenac (B195802) Rat, monkey, dog, mouse, and human liver microsomesThe metabolic rate in rat microsomes was significantly lower than in other species, highlighting potential issues with extrapolating rat data to humans. mdpi.com

Characterization of Drug-Metabolizing Enzymes (e.g., UDP-Glucuronosyltransferases)

Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major phase II metabolic pathway that facilitates the elimination of many drugs and endogenous compounds. mdpi.comspringernature.com UGTs conjugate glucuronic acid to various functional groups on a substrate, increasing its water solubility and promoting its excretion. mdpi.comingentaconnect.com There are significant inter-species differences in UGT expression, activity, and substrate selectivity. mdpi.comresearchgate.net

The UGT enzyme family is divided into subfamilies, including UGT1A and UGT2B, which are highly polymorphic and metabolize a wide range of substrates. mdpi.com For example, UGT1A9 is a key enzyme in the glucuronidation of mycophenolic acid in humans. nih.gov Studies have shown that cats have a known deficiency in UGT1A enzymes, which can lead to impaired glucuronidation of certain drugs. nih.gov

Research has focused on phenotyping which of the 19 known human UGTs are responsible for the glucuronidation of specific drugs. springernature.com For instance, the metabolism of DWP16001 was found to be catalyzed by UGT1A4, UGT1A9, and UGT2B7 enzymes in humans. researchgate.net Similarly, the formation of aschantin metabolites involved UDP-glucuronosyltransferases. kci.go.kr The major isoform responsible for diclofenac glucuronidation was identified as UGT2B7. mdpi.com

Profiling of Phase I and Phase II Metabolites

Metabolic profiling involves the identification and quantification of all metabolites of a parent compound. Phase I reactions, such as oxidation, are often followed by phase II conjugation reactions, like glucuronidation. fda.govnih.gov

In the study of DWP16001, five phase I metabolites (M1–M5) resulting from oxidation were identified, along with three direct glucuronides of the parent drug (U1–U3) and two glucuronides of a hydroxylated metabolite (U4, U5). researchgate.net For aschantin, four phase I metabolites were identified, which then underwent phase II reactions to form six glucuronides and six sulfates. kci.go.kr The metabolism of cryptolepine also involved both oxidation (producing metabolites M2-M9) and glucuronidation (producing M1, M2, M4, M8, M9). d-nb.info

The investigation of the proteasome inhibitor FHND6081 in hepatocytes from five different species revealed metabolites formed through N-dealkylation, dehydrogenation, mono-oxygenation, and glucuronic acid conjugation. tandfonline.com These comprehensive profiling studies are essential for understanding the complete metabolic fate of a drug. fda.gov

CompoundPhase I MetabolitesPhase II MetabolitesSpecies/System
DWP16001 M1-M5 (oxidation products)U1-U3 (DWP16001 glucuronides), U4, U5 (hydroxy-DWP16001 glucuronides)Human, dog, monkey, mouse, rat hepatocytes researchgate.net
Aschantin M1 (catechol), M2/M3 (O-desmethyl), M4 (hydroxy)6 glucuronides and 6 sulfates of Phase I metabolitesHuman, dog, mouse, rat hepatocytes kci.go.kr
Cryptolepine M2-M9 (oxidation products)M1 (direct glucuronide), M2, M4, M8, M9 (glucuronides of oxidized metabolites)Human and rat hepatocytes d-nb.info
FHND6081 N-dealkylation, dehydrogenation, mono-oxygenation productsGlucuronic acid and glutathione (B108866) conjugatesHepatocytes from 5 species tandfonline.com

Microbial Physiology and Carbon Source Utilization

Glucuronic acid and its sodium salt are important carbon sources for various microorganisms. The ability of bacteria to utilize glucuronate is a key aspect of their physiology and has implications for biotechnology.

Glucuronate as a Sole Carbon Source for Growth of Bacterial Species

Several bacterial species can utilize glucuronate as their sole carbon source for growth. asm.org Studies have shown that bacteria like Escherichia coli and Serratia marcescens can grow on minimal media containing glucuronate. asm.orgresearchgate.net S. marcescens, in particular, demonstrates a strong preference for glucuronate over other uronic acids. asm.org

The catabolism of D-glucuronic acid in fungi like Aspergillus niger has also been investigated. frontiersin.org Deletion of certain genes in the proposed catabolic pathway can lead to the accumulation of intermediates, confirming their role in glucuronate metabolism. frontiersin.org In the gut, microbial β-glucuronidases can cleave glucuronic acid from glucuronidated compounds, releasing it as a carbon source for the bacteria. nih.gov This process is part of the Entner-Doudoroff pathway, an alternative to glycolysis for catabolizing sugar acids. nih.gov

Optimization of Bioproduct Production using Sodium Glucuronate (e.g., Exopolysaccharides)

Sodium glucuronate can also be a component of complex bioproducts like exopolysaccharides (EPS), which have various industrial applications. Research has focused on optimizing the production of EPS from different microorganisms by manipulating culture conditions.

For instance, a study on Gluconacetobacter sp. investigated the production of EPS using different carbon sources. researchgate.net The main polysaccharide produced was found to be composed of glucose, galactose, mannose, and glucuronic acid. researchgate.net Similarly, research on the thermophilic bacterium Bacillus thermoruber showed that temperature significantly influences the yield and composition of EPS, which includes glucuronic acid. mdpi.com By optimizing factors like carbon and nitrogen sources, pH, and temperature, the yield of these valuable biopolymers can be significantly enhanced. mdpi.comtubitak.gov.trelsevier.es

Influence of Ionic Environment on Microbial Growth and Substrate Penetration

The ionic environment plays a critical role in microbial processes, influencing both growth and the ability of substrates to penetrate the cell. Sodium glucuronate, as a salt of glucuronic acid, contributes to the ionic composition of culture media and has been observed to affect microbial metabolism and production of valuable compounds.

In studies of Streptococcus zooepidemicus, an organism used for hyaluronic acid (HA) production, the addition of sodium glucuronate to the culture medium demonstrated a positive influence on yield. Specifically, supplementing a culture with 0.25 g/L of sodium glucuronate resulted in an increase in HA yield from 0.7 g/L to 0.85 g/L industrialchemicals.gov.au. This suggests that the availability of sodium glucuronate as a precursor or metabolic influencer within a specific ionic context can enhance biosynthetic pathways.

The composition of microbial growth media is carefully designed to support specific metabolic activities. For instance, a selective fluorescence medium developed for studying Shiga toxin-producing Escherichia coli (STEC) strains includes 4 mM sodium glucuronate. ewg.org This medium is used to investigate the reversion of STEC O157 strains to a glucuronidase-positive phenotype, indicating the importance of sodium glucuronate as a key substrate in a minimal medium that also contains M9 salts, casamino acids, and glucose. ewg.org The ability of the bacteria to hydrolyze a fluorescent precursor, methyl-umbelliferyl-ß-D-glucuronide (MUG), is dependent on their ability to process glucuronides, a process influenced by the surrounding ionic and nutritional environment. ewg.org

The broader family of glycosaminoglycans, to which hyaluronic acid belongs, includes repeating disaccharide units of D-sodium glucuronate and N-acetyl-D-glucosamine. fda.gov The polyanionic nature of these molecules, due to their carboxyl groups, dictates their interaction with the cellular environment and their physical properties in solution. fda.govoecd.org

Table 1: Effect of Sodium Glucuronate on Hyaluronic Acid Production

OrganismMedium SupplementInitial YieldFinal Yield
Streptococcus zooepidemicus0.25 g/L Sodium Glucuronate0.7 g/L0.85 g/L
Data sourced from a study on hyaluronic and lactic acid production. industrialchemicals.gov.au

Enzymatic Reaction and Pathway Studies

Characterization of Glucuronide Hydrolysis Enzymes

The hydrolysis of glucuronides is a key enzymatic reaction, primarily catalyzed by β-glucuronidases. These enzymes are found in various tissues and are notably present in intestinal microflora, where they can cleave glucuronide conjugates, releasing the original compound (aglycone) for potential reabsorption in a process known as enterohepatic circulation. nih.gov

In vitro studies have utilized sodium glucuronate to probe the activity of these enzymatic systems. In research on bile pigment metabolism, the enzyme β-glucuronidase was used to hydrolyze azopigment B, converting it to azopigment A and releasing glucuronic acid, which was identified chromatographically. inchem.org This reaction confirmed the monoglucuronide structure of the direct-reacting bile pigment. inchem.org

Further investigation into the UDP-glucuronyltransferase (UDP-GT) enzyme system revealed a modulatory role for glucuronic acid and its salts. It was suggested that glucuronic acid may enhance the activity of the UDPGA-glucuronyl transferase system. inchem.org This was demonstrated by the observation that the inhibitory effect of β-glucuronidase on the conjugation of o-aminophenol (when UDPGA was the glucuronide donor) could be reversed by the addition of sodium glucuronate. inchem.org This indicates a feedback mechanism or competitive interaction within the glucuronidation and de-glucuronidation pathways. The liver uses glucose to create glucuronolactone, which inhibits the β-glucuronidase enzyme, leading to a rise in blood-glucuronide levels. mdpi.com

Investigation of Substrate Penetration and Oxidative Mechanisms

The penetration of substrates like glucuronic acid across biological membranes is a critical step for metabolism and excretion. The process is governed by the substrate's physicochemical properties and the presence of specific transport proteins. niph.go.jp Research using excised mouse skin in Franz diffusion cells has been employed to study the in vitro transdermal penetration of glucuronic acid. epa.gov These studies compare the permeation characteristics of the molecule when formulated in a simple aqueous solution versus an oil-in-water (O/W) emulsion, providing data on parameters like lag time and permeation flux rate. epa.gov For instance, one study found that while an O/W emulsion increased the lag time for penetration compared to a solution, it allowed for more prolonged permeability. epa.gov

The disposition of glucuronides within the body is heavily influenced by uptake and efflux transporters, which determine their distribution into the blood and subsequent elimination. niph.go.jp While glucuronidation is a major pathway for making compounds more water-soluble for excretion, the resulting metabolites must still traverse cellular membranes. nih.govniph.go.jp

Oxidative mechanisms are fundamental to cellular metabolism and can be involved in both the synthesis and breakdown of compounds. While sodium glucuronate itself can be produced through the direct chemical oxidation of starch using concentrated nitric acid, in biological systems, oxidative processes are more nuanced. nih.gov Reactive oxygen species (RONS) are generated from both internal and external sources and can lead to the oxidation of lipids, proteins, and DNA if not controlled by antioxidant systems. researchgate.net The study of how glucuronidated compounds interact with or are affected by cellular oxidative stress is an area of ongoing research. For example, some studies have investigated whether the formation of reactive acyl glucuronide metabolites can lead to DNA damage through oxidative mechanisms. acs.org

Non-Clinical Assessment Methodologies

Genetic Toxicology Assays for Metabolite Evaluation (e.g., Ames, Micronucleus, COMET)

Genetic toxicology assays are a cornerstone of non-clinical safety assessment, used to detect the potential of a substance to cause DNA or chromosomal damage. While comprehensive genotoxicity data specifically for sodium glucuronate is limited in publicly available literature, assessments of the closely related sodium gluconate and various glucuronide metabolites provide insight into the methodologies used.

The Ames test , or bacterial reverse mutation assay, is widely used to identify compounds that can cause gene mutations. rsdjournal.orgadmescope.com Evaluations of sodium gluconate have found it to be negative in these bacterial assays. oecd.orgepa.gov A product containing sodium gluconate as a component was also found to be not mutagenic in a bacterial reverse mutation assay. industrialchemicals.gov.au However, the Ames test is frequently used to assess the mutagenicity of metabolites. For some compounds, pre-treatment of urine extracts with β-glucuronidase is necessary to release the free metabolite from its glucuronide conjugate, which can then be detected as a mutagen in specific Salmonella typhimurium strains like YG1024. mdpi.com In silico prediction tools also use the Ames test as a model for assessing the mutagenicity of metabolites, including glucuronide structures. rsdjournal.org

The Micronucleus Test (MNT) is an in vitro or in vivo assay that detects chromosomal damage (clastogenicity) or damage to the mitotic apparatus (aneugenicity) by measuring the formation of micronuclei. admescope.comnih.gov While not specifically testing sodium glucuronate, studies have evaluated the genotoxic potential of drug metabolites that are glucuronidated. For example, the clastogenicity of safinamide (B1662184) was evaluated using an in vivo rodent micronucleus assay. fda.gov In other cases, researchers have correlated the induction of micronuclei by a substance like benzene (B151609) with the urinary excretion of its metabolites, including phenol glucuronide. nih.gov In silico models can also predict whether glucuronide conjugates possess structural alerts for causing a positive result in an in vivo micronucleus assay. tandfonline.com

The Comet Assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in cells. nih.gov This assay has been used to demonstrate that the acyl glucuronide metabolites of certain carboxylic acid drugs, such as clofibric acid, can cause DNA damage in isolated mouse hepatocytes and in human embryonic kidney (HEK293) cells that express specific UDP-glucuronosyltransferase (UGT) enzymes. nih.govacs.org The DNA damage was shown to be dependent on the formation of the glucuronide metabolite, as it was prevented by a glucuronidation inhibitor. nih.govacs.org

Table 2: Genetic Toxicology Assays and Their Application to Glucuronide Metabolites

AssayPrincipleApplication in Metabolite EvaluationExample Findings
Ames Test Detects gene mutations in bacteria (S. typhimurium). admescope.comAssesses mutagenicity of parent compounds and their metabolites. mdpi.comSodium gluconate tested negative. oecd.orgepa.gov Some metabolites become mutagenic after hydrolysis from their glucuronide conjugate. mdpi.com
Micronucleus Test Detects chromosome breaks or loss in dividing cells. admescope.comAssesses clastogenic/aneugenic potential of metabolites in vitro or in vivo. fda.govThe excretion of phenol glucuronide correlated with micronucleus formation after benzene exposure. nih.gov
Comet Assay Measures DNA strand breaks in individual cells. nih.govInvestigates genotoxicity of reactive metabolites, such as acyl glucuronides. niph.go.jpAcyl glucuronide of clofibric acid induced DNA damage in UGT-expressing cells. nih.govacs.org

Exploratory Pharmacokinetic Studies in Animal Models for Research Purposes

Exploratory pharmacokinetic (PK) studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of compounds. Sodium glucuronate has been studied directly in such models to trace its metabolic fate.

In one key study, radiolabeled sodium glucuronate was administered intravenously to dogs to investigate its role as a precursor in bilirubin (B190676) conjugation. mdpi.com Researchers administered glucose, glucuronolactone, or sodium glucuronate, all labeled with radiocarbon, alongside an infusion of bilirubin. mdpi.com When sodium glucuronate was injected, the bile collected over the subsequent three hours contained a small fraction of the injected radioactive label, demonstrating its incorporation into or co-excretion with bile components. mdpi.com

Table 3: Recovery of Labeled Carbon from Sodium Glucuronate in Dog Bile

Injected CompoundLabeled Material Recovered per mg Bilirubin
Radiocarbon-labeled Sodium Glucuronate4.16 x 10⁻⁶ and 8.33 x 10⁻⁷
Data from an intravenous study in dogs investigating bilirubin metabolism. mdpi.com

The methodologies for these studies often involve administering the test compound to animal models such as rats, mice, or pigs and analyzing various biological matrices. hstalks.com In typical in vitro biotransformation studies that support in vivo work, compounds are incubated with liver fractions (e.g., microsomes, S9) from different species to identify metabolites, including Phase I and Phase II conjugates like glucuronides. hstalks.com Following in vivo administration, samples of plasma, urine, feces, and various tissues are examined by methods like HPLC to identify and quantify the parent compound and its metabolites. hstalks.com Such studies confirm the metabolic pathways and establish whether glucuronidation is a major route of elimination for a given substance in a particular species. fda.gov

Assessment of Metabolite Properties in Pre-clinical Development

In pre-clinical drug development, the assessment of metabolite properties is a critical step to ensure the safety and efficacy of a new chemical entity. A significant pathway in this process is glucuronidation, a Phase II metabolic reaction where the enzyme UDP-glucuronosyltransferase (UGT) attaches glucuronic acid to a substrate. researchgate.netmdpi.comphysiology.org This conjugation, which results in the formation of glucuronides like sodium glucuronate, increases the water solubility of drugs and other foreign compounds, facilitating their excretion. alwsci.comeur.nl Evaluating the formation and characteristics of these glucuronide metabolites in non-human animal and in vitro models is essential for predicting human metabolism and ensuring that toxicology studies are relevant. tandfonline.comfda.govtandfonline.com

In Vitro Research Findings

In vitro models are fundamental tools for investigating the metabolic fate of drug candidates. wuxiapptec.com Subcellular fractions, such as liver microsomes and S9 fractions, sourced from humans and various animal species (e.g., rats, mice, dogs, monkeys), are widely used because they contain a rich concentration of UGT enzymes necessary for glucuronidation studies. thermofisher.comoyc.co.jpbioivt.com These assays help determine a compound's metabolic stability, identify its major metabolites, and elucidate the specific UGT isoforms involved in its clearance. admescope.complos.org

Comparative in vitro studies are crucial for understanding interspecies differences in metabolism. nih.gov For instance, research on the anti-inflammatory drug diclofenac demonstrated significant variability in glucuronidation rates across species. Using liver microsomes, studies have identified UGT2B7 as the primary enzyme for diclofenac glucuronidation in humans, with rat UGT2B1 being the corresponding major isozyme in that species. mdpi.comoup.comnih.gov Kinetic analyses reveal substantial differences in the maximum reaction rate (Vmax) of diclofenac glucuronidation among species, highlighting that data from animal models may not be directly translatable to humans. mdpi.comnih.govresearchgate.net

The table below presents comparative kinetic data for diclofenac glucuronidation in liver microsomes from different species, illustrating these variations.

SpeciesVmax (nmol/min/mg)Km (μM)Reference
Human6.66 ± 0.3359.5 ± 7.79 mdpi.comnih.gov
Mouse7.22 ± 0.2891.85 ± 8.05 mdpi.comnih.gov
Dog5.05 ± 0.4241.45 ± 10.21 mdpi.comnih.gov
Monkey3.88 ± 0.1517.90 ± 2.59 mdpi.comnih.gov
Rat0.83 ± 0.0424.03 ± 4.26 mdpi.comnih.gov

Similarly, studies on the cholesterol-absorption inhibitor ezetimibe (B1671841) showed significant species-dependent differences in glucuronidation rates in intestinal microsomes, which is a key site of its metabolism. mdpi.com The maximum metabolic rate in monkeys was over three times higher than in dogs. mdpi.com Such data are vital for selecting the most appropriate animal model for further pre-clinical testing. mdpi.com

Non-Human Animal Model Research Findings

In vivo studies in non-human animal models are performed to confirm in vitro findings and to understand the complete pharmacokinetic profile of a drug and its metabolites. nih.gov A primary goal is to compare the metabolic profiles of animals used in toxicology studies with the human profile to ensure that all significant human metabolites are also present in at least one of the animal species tested. europa.euresearchgate.netbioanalysis-zone.com This principle is a cornerstone of regulatory guidelines such as the Metabolites in Safety Testing (MIST) guidance. tandfonline.comnih.gov

Significant qualitative and quantitative differences in glucuronide metabolites can exist between humans and animal models. For the free radical scavenger edaravone (B1671096), metabolic studies revealed that while edaravone glucuronate is the main metabolite in humans, edaravone sulfate (B86663) is the primary metabolite in rats and dogs. tandfonline.comtandfonline.comfda.gov This highlights a distinct interspecies difference in the primary conjugation pathway.

Another example is seen with the drug candidate cryptolepine, where an N-glucuronide metabolite was identified in human hepatocytes but not in rat hepatocytes, suggesting the involvement of a human-specific UGT enzyme. d-nb.info The table below summarizes these comparative findings for several compounds.

CompoundPrimary Glucuronide Metabolite / Pathway in HumansPrimary Metabolite / Pathway in Animal ModelsReference
EdaravoneEdaravone glucuronateEdaravone sulfate (Rats, Dogs) tandfonline.comdrugbank.com
ResveratrolForms both Resveratrol-3-O-glucuronide and Resveratrol-4'-O-glucuronideAlmost exclusively Resveratrol-3-O-glucuronide (Mice, Rats) nih.gov
CryptolepineN-glucuronidation observed in vitroN-glucuronidation not observed in rat hepatocytes d-nb.info
MuraglitazarGlucuronides of parent drug and oxidative metabolites are major components in bileQualitatively similar pathways in rats, dogs, and monkeys researchgate.net

The identification and quantification of these metabolites are typically performed using advanced analytical techniques, with Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variations (LC-MS/MS) being the gold standard due to their high sensitivity and specificity. alwsci.commdpi.comacs.org

Environmental Fate and Ecotoxicological Research

Biodegradation Pathways and Rates

Sodium glucuronate is recognized for its ready biodegradability in the environment. epa.govsantos.com Studies following OECD Guideline 301D have demonstrated that it biodegrades by more than 60% within 10 days under aerobic conditions in a sludge inoculum. epa.gov Further research has shown complete anaerobic biodegradation after 35 days. epa.gov This rapid breakdown, occurring over hours to days, suggests that the substance is not expected to persist in drinking water sources. epa.gov

The degradation process involves metabolic pathways common in various microorganisms. D-glucuronic acid, the anionic component of sodium glucuronate, is a natural intermediate in the carbohydrate metabolism of many organisms, including bacteria, fungi, and mammals. oecd.orgresearchgate.net In microorganisms, the catabolism of D-glucuronate can occur through several pathways, such as the Embden–Meyerhof–Parnas (EMP) and Entner–Doudoroff (ED) pathways. researchgate.net For instance, research on Bacillus velezensis has indicated that the degradation of cellulose (B213188) can lead to the formation of D-glucuronic acid, which is then metabolized through pathways including the pentose (B10789219) phosphate (B84403), starch, sucrose, and glucuronic acid pathways. nih.gov Similarly, studies with Pseudomonas ovalis suggest a metabolic pathway where D-glucuronic acid is oxidized. tandfonline.com In the fungus Aspergillus niger, a specific pathway for D-glucuronate catabolism has also been identified. researchgate.net

No degradation products of concern have been identified for sodium glucuronate. epa.gov The rapid breakdown of metal complexes of gluconates is facilitated by dilution or a decrease in pH, leading to their effective destruction through biological wastewater treatment. oecd.org

Interactive Table: Biodegradation of Sodium Glucuronate

Test TypeGuidelineInoculumConditionsBiodegradation RateReference
Aerobic BiodegradationOECD Guideline 301DSludgeAerobic>60% in 10 days epa.gov
Anaerobic BiodegradationNot SpecifiedNot SpecifiedAnaerobic100% in 35 days epa.gov
Aerobic Closed Bottle TestNot SpecifiedNot SpecifiedAerobic89% (as Theoretical Oxygen Demand) after 28 days oecd.org

Environmental Distribution and Persistence Studies

The physical and chemical properties of sodium glucuronate influence its distribution in the environment. Due to its high water solubility, it is expected to have very high mobility in soil. santos.comcanada.ca Modeling data suggests that when released into soil, a significant portion will remain in the soil compartment with some distribution to water. oecd.orgcanada.ca

The potential for bioaccumulation is considered very low. santos.comoecd.org This is supported by a low estimated log Kow value of -5.99 and metabolic studies showing that gluconate is readily metabolized or used for glucose synthesis. santos.com

While large releases of gluconate salts could locally increase cation concentrations, these effects are generally not considered significant due to the properties of the counter-ions. oecd.org Furthermore, in applications like the building industry, gluconate is bound within materials like cement, limiting its migration and environmental exposure. oecd.org

Interactive Table: Environmental Distribution and Persistence of Sodium Gluconate

Environmental CompartmentPredicted Distribution (Level III Fugacity Model)Half-LifeReference
Air<0.1%Not Specified canada.ca
Water~39%55.9 hours oecd.org
Soil~61%55.9 hours oecd.org
Sediment~0.07%832 hours oecd.org

Ecotoxicity Assessment Methodologies in Aquatic and Terrestrial Systems

The ecotoxicity of sodium glucuronate has been evaluated using standardized methodologies, primarily focusing on aquatic organisms. epa.govresearchgate.net These assessments often involve acute toxicity tests with fish, invertebrates, and algae to determine endpoints such as the LC50 (lethal concentration for 50% of the test population) and EC50 (effective concentration for 50% of the test population). epa.govepa.gov

Chronic aquatic toxicity has been estimated using models like ECOSAR (Ecological Structure Activity Relationships), which also predict a low environmental hazard. epa.govepa.gov

There is a lack of direct terrestrial toxicity data for gluconates. santos.com However, based on its ready biodegradability, low intrinsic toxicity observed in aquatic organisms, and its role in mammalian metabolism, the effect on terrestrial organisms is predicted to be low. santos.com

The assessment of ecotoxicity often employs a tiered approach, starting with baseline toxicity estimations and utilizing structure-activity relationships (QSARs) and read-across methods from similar compounds. ecetoc.orgecetoc.org For sodium glucuronate, data from its acid form, D-gluconic acid, and other salts are often used to inform its environmental risk assessment. epa.govoecd.org

Interactive Table: Aquatic Ecotoxicity of Sodium Gluconate

Organism TypeTest TypeEndpointValue (mg/L)Reference
Fish (Oryzias latipes)AcuteLC0 (96 hrs)> 100 oecd.org
Aquatic VertebratesAcuteLC50> 1000 epa.gov
Aquatic InvertebratesAcuteEC50> 1000 epa.gov
Algae (S. subspicatus)AcuteBiomass Inhibition70% at 100 epa.gov
Algae (S. capricornutum)AcuteNOEC (growth rate)560 epa.gov

Q & A

Q. What are the primary metabolic pathways involving sodium glucuronate, and how do they influence experimental design in carbohydrate metabolism studies?

Sodium glucuronate is central to the pentose and glucuronate interconversions pathway (KEGG map00040), which links monosaccharide metabolism to biosynthetic processes like nucleotide and glycosaminoglycan synthesis . Researchers should prioritize assays measuring enzymes such as glucuronate reductase (EC 1.1.1.19) and track isotopic labeling (e.g., ¹⁴C/³H) to distinguish glucuronate from competing pathways like glycolysis . Experimental models (e.g., in vitro cell cultures vs. in vivo rodent studies) must account for species-specific differences in glucuronate utilization, as seen in its limited catabolism to CO₂ in rats .

Q. What analytical methods are recommended for quantifying sodium glucuronate and its metabolites in biological samples?

High-throughput liquid chromatography-mass spectrometry (LC-MS) is optimal for glucuronate quantification, particularly when paired with KEGG-based bioinformatics workflows to identify pathway-specific metabolites (e.g., UDP-glucuronate, L-gulonate) . For isotopic tracing, gas chromatography-MS (GC-MS) can resolve ¹³C-labeled glucuronate degradation products like pyruvate . Note that glucuronate’s solubility and stability in aqueous solutions (pH 7–9) require buffered extraction protocols to avoid degradation .

Q. How is sodium glucuronate synthesized and purified for experimental use?

Sodium glucuronate is synthesized via nitric acid oxidation of starch, followed by neutralization with NaOH to crystallize the product . Impurities (e.g., residual glucose or glucurone) are removed via ion-exchange chromatography or recrystallization in ethanol. Structural validation requires X-ray crystallography or NMR to confirm the β-D-glucuronoside configuration, as improper stereochemistry alters its metabolic activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in sodium glucuronate’s metabolic fate across experimental models?

Discrepancies arise from route-specific metabolism: intraperitoneal injection in rats shows limited glucuronate catabolism (≤13.5% incorporation into glucuronides), while intravenous administration enhances conjugation efficiency (67% recovery in urine) . Methodological adjustments include:

  • Using isotopic dilution assays to distinguish endogenous vs. exogenous glucuronate.
  • Validating tissue-specific transporters (e.g., sodium-dependent carboxylate transporters) via knockout models .
  • Cross-referencing with clinical data, such as its lack of specificity in neonatal hyperbilirubinemia treatment .

Q. What bioinformatics tools are critical for analyzing sodium glucuronate’s role in disease-associated pathways?

KEGG Mapper and Reactome are essential for pathway enrichment analysis. For example, dysregulated glucuronate interconversions correlate with cancer via:

  • P53 signaling : Glucuronate metabolism modulates reactive oxygen species (ROS) levels, indirectly influencing P53-mediated apoptosis .
  • Carbohydrate-active enzymes (CAZymes) : Aberrant glycosylation in tumors can be traced to UDP-glucuronate depletion using RNA-seq coupled with metabolomics . Tools like STRING-DB should map protein-glucuronate interactions (e.g., prion protein ion channels affected by glucuronate solutions) .

Q. How should electrophysiological studies design protocols to assess sodium glucuronate’s impact on ion channels?

In electrophysiology, sodium glucuronate is used in NMDG-based internal solutions to isolate cation currents. Key considerations:

  • Maintain osmolarity with inert anions (e.g., glucuronate) to avoid Cl⁻ interference.
  • Validate linear I-V curves in NaCl vs. sodium glucuronate solutions to confirm channel specificity .
  • Use patch-clamp recordings with HEK293 cells expressing recombinant channels to control for endogenous glucuronate metabolism.

Q. What structural insights inform sodium glucuronate’s coordination chemistry in biochemical assays?

X-ray crystallography reveals that sodium glucuronate forms 5-coordinate complexes with three independent glucuronate molecules, stabilizing Na⁺ ions in aqueous environments . This structural motif affects its reactivity in enzymatic assays (e.g., glucuronosyltransferase inhibition) and necessitates molecular dynamics simulations to predict binding affinities in drug discovery.

Q. How does sodium glucuronate contribute to cancer metabolic reprogramming, and what experimental models best capture this role?

Glucuronate interconversions supply precursors for hyaluronan synthesis (a tumor microenvironment component) and modulate redox balance via NADPH/NADP⁺ cycling . Researchers should:

  • Use CRISPR-edited cancer cell lines to knockout UDP-glucose dehydrogenase (UGDH), forcing reliance on exogenous glucuronate.
  • Apply ¹³C metabolic flux analysis in 3D tumor spheroids to quantify glucuronate’s contribution to extracellular matrix remodeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.